molecular formula C15H17F3N4O4S B2473781 4-(methoxymethyl)-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2320208-91-9

4-(methoxymethyl)-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2473781
CAS No.: 2320208-91-9
M. Wt: 406.38
InChI Key: MHVKAMBRMFAZNU-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative featuring a methoxymethyl group at the 4-position and a pyrrolidine sulfonamide moiety substituted with a 4-(trifluoromethoxy)phenyl group. The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation . Key structural attributes include:

  • Methoxymethyl group: Enhances solubility and metabolic stability compared to hydrophobic substituents.
  • Trifluoromethoxy group: Introduces electron-withdrawing effects, influencing reactivity and bioavailability.

While direct synthesis data for this compound is unavailable, analogous triazoles (e.g., ) report yields of 39–60% using CuAAC, suggesting similar efficiency .

Properties

IUPAC Name

4-(methoxymethyl)-1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O4S/c1-25-10-11-8-22(20-19-11)12-6-7-21(9-12)27(23,24)14-4-2-13(3-5-14)26-15(16,17)18/h2-5,8,12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVKAMBRMFAZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(methoxymethyl)-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antiviral and anticancer agent, as well as its underlying mechanisms.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a pyrrolidine moiety, and a trifluoromethoxy-substituted phenyl group. Its chemical formula is C18_{18}H19_{19}F3_3N5_5O2_2S, indicating the presence of multiple functional groups that may contribute to its biological activity.

Antiviral Activity

Research indicates that compounds containing triazole rings exhibit significant antiviral properties. The patent US8921341B2 highlights the antiviral potential of related compounds, suggesting that the structural components of triazoles can interfere with viral replication mechanisms. Specifically, the incorporation of sulfonyl and trifluoromethoxy groups enhances the compound's efficacy against various viral strains by potentially inhibiting key viral enzymes or proteins involved in replication .

Anticancer Activity

A study published in MDPI explored a series of 1,2,3-triazole-containing hybrids as potential anticancer agents. The findings suggest that compounds similar to our target compound demonstrated significant cytotoxicity against several cancer cell lines, including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast cancer). The IC50_{50} values for these compounds ranged from 12.22 to 60.20 µM, indicating promising anticancer activity .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50_{50} (µM)
Compound 7HepG-212.22
Compound 7HCT-11614.16
Compound 7MCF-714.64
DoxorubicinHepG-211.21
DoxorubicinHCT-11612.46
DoxorubicinMCF-713.45

The structure–activity relationship (SAR) analysis indicates that electron-donating substituents on the phenyl ring enhance cytotoxicity compared to electron-withdrawing groups .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring is known to inhibit enzymes such as fungal cytochrome P450s and potentially viral polymerases.
  • Induction of Apoptosis : Studies on related compounds suggest they may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : Some triazole derivatives have been shown to cause cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation .

Case Studies

In a notable case study involving a series of synthesized triazole derivatives, one compound exhibited enhanced activity against MCF-7 cells compared to standard chemotherapeutics like cisplatin. This suggests that modifications to the triazole structure can lead to improved therapeutic profiles .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains and fungi.

  • Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to cell lysis and death.
  • Case Study : In a study involving the evaluation of triazole derivatives against Candida species, the compound showed potent antifungal activity comparable to standard antifungal agents like fluconazole .

Anticancer Potential

Emerging research indicates that triazole compounds can exhibit anticancer properties through multiple mechanisms, including the inhibition of tumor growth and induction of apoptosis.

  • Research Findings : A recent investigation highlighted that derivatives of triazoles could inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth .
  • Case Study : In vitro studies demonstrated that certain substituted triazoles could effectively reduce the viability of breast cancer cells, suggesting potential therapeutic applications in oncology .

Fungicides

Given their antifungal properties, triazole compounds are also utilized in agriculture as fungicides.

  • Application : The compound can be formulated into agricultural products aimed at controlling fungal diseases in crops, thus enhancing yield and quality.
  • Efficacy : Field trials have shown that triazole-based fungicides significantly reduce fungal infections in crops such as wheat and barley .

Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of ergosterol synthesis
AnticancerInduction of apoptosis
FungicidalDisruption of fungal cell membranes

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 1,2,3-Triazole 4-(Methoxymethyl), 1-(sulfonated pyrrolidin-3-yl) with CF₃O-C₆H₄ ~479.3 (calculated) High solubility (methoxymethyl), flexible sulfonamide linker, electronic effects (CF₃O)
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 1,2,4-Oxadiazole Pyrrolidin-3-yl with phenylethyl, pyridyl ~434.4 Antiviral activity; rigid oxadiazole core
4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (6g) 1,2,3-Triazole Trifluoromethyl pyrazole, 4-methoxybenzyl 476.17 Moderate yield (39%); hydrophobic trifluoromethyl group
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole Pyrazole Chlorophenyl, methoxyphenyl, trifluoromethyl 366.7 Electron-withdrawing Cl and CF₃; lower solubility than triazoles
1-[(4-Methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole Pyrazole Tosyl group, trifluoromethyl 298.26 Rigid sulfonyl group; potential metabolic instability

Key Comparative Analysis

Structural Flexibility and Binding Interactions
  • Target Compound vs. The sulfonated pyrrolidine provides greater conformational flexibility than 1a’s phenylethyl-pyrrolidine, enabling better adaptation to binding pockets .
  • Target Compound vs. 6g (Triazole-Pyrazole Hybrid) : While both contain triazoles, 6g’s trifluoromethyl-pyrazole moiety increases hydrophobicity, likely reducing aqueous solubility compared to the target’s methoxymethyl group .
Electronic Effects and Reactivity
  • Trifluoromethoxy (Target) vs. This contrasts with 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-pyrazole, where Cl and CF₃ synergistically deactivate the ring .
Physicochemical Properties
  • Solubility : The methoxymethyl group in the target and 6g’s 4-methoxybenzyl improve solubility over purely hydrophobic analogs (e.g., 1a’s phenylethyl group) .
  • Synthetic Yield : Analogous triazoles (e.g., 6g at 39%, at 60%) suggest the target’s yield may depend on sulfonamide introduction efficiency .

Q & A

Q. What are the optimal synthetic routes for constructing the 1,2,3-triazole core in this compound?

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective and high-yielding method. For example:

  • Procedure : React an alkyne (e.g., 1-ethynyl-4-methoxybenzene) with an azide precursor (e.g., 3-azidopyrrolidine derivatives) in a 1:1 THF/water mixture at 50°C for 16 hours, using CuSO₄·5H₂O and sodium ascorbate as catalysts. Yields range from 60–70% after purification via column chromatography .
  • Key Considerations : Ensure azide intermediates are stable and purified to avoid side reactions.

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign peaks for the triazole (δ ~7.5–8.5 ppm for triazole protons), sulfonyl group (δ ~3.5–4.0 ppm for SO₂), and trifluoromethoxy substituent (δ ~4.5 ppm for CF₃O) .
  • IR Spectroscopy : Confirm sulfonyl S=O stretching (~1350 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
  • LC-MS : Validate molecular weight (e.g., [M+H]⁺ for C₁₆H₁₈F₃N₅O₃S: calculated 417.1, observed 417.2) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Test in polar aprotic solvents (DMSO, THF) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. For example, solubility in THF/water (1:1) is typically >5 mg/mL .
  • Stability : Monitor degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours using HPLC. Adjust storage to -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can molecular docking predict biological targets and binding affinities for this compound?

  • Target Selection : Focus on enzymes with hydrophobic active sites (e.g., fungal 14α-demethylase lanosterol, PDB: 3LD6) due to the compound’s trifluoromethoxy and sulfonyl groups .
  • Docking Workflow :
    • Prepare the ligand (protonation states, energy minimization).
    • Use AutoDock Vina or Schrödinger Glide for flexible docking.
    • Validate poses with MD simulations (e.g., GROMACS) to assess stability .
  • Key Findings : The pyrrolidine-sulfonyl moiety may form hydrogen bonds with Arg-96 and His-259 residues in 3LD6, suggesting antifungal potential .

Q. How do structural modifications (e.g., sulfonyl group replacement) influence biological activity?

  • SAR Insights :
    • Sulfonyl Group : Replacement with methylsulfonyl reduces steric hindrance but decreases binding to cytochrome P450 enzymes .
    • Pyrrolidine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility .
  • Experimental Validation : Synthesize analogs via CuAAC and compare IC₅₀ values in enzyme inhibition assays .

Q. What strategies resolve contradictions in synthetic yields or biological data across studies?

  • Yield Variability : Optimize catalyst loading (e.g., 10 mol% CuSO₄ vs. 5 mol%) or reaction time (8–24 hours) to address discrepancies in cycloaddition efficiency .
  • Biological Replication : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement. For example, inconsistent IC₅₀ values for kinase inhibition may arise from assay-specific buffer conditions .

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